9-(4-Methoxyphenyl)-9h-purine-2,6-diamine
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Overview
Description
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a methoxyphenyl group attached to the purine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2,6-dichloropurine.
Nucleophilic Substitution: The 4-methoxyaniline undergoes nucleophilic substitution with 2,6-dichloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-(4-Hydroxyphenyl)-9h-purine-2,6-diamine.
Reduction: Formation of 9-(4-Aminophenyl)-9h-purine-2,6-diamine.
Substitution: Formation of various substituted purine derivatives depending on the electrophile used.
Scientific Research Applications
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to purine receptors or enzymes that utilize purine substrates.
Pathways Involved: The compound may inhibit or activate specific signaling pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Hydroxyphenyl)-9h-purine-2,6-diamine
- 9-(4-Aminophenyl)-9h-purine-2,6-diamine
- 9-(4-Methylphenyl)-9h-purine-2,6-diamine
Uniqueness
- Structural Features : The presence of the methoxy group in 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine can influence its electronic properties and reactivity compared to similar compounds.
- Biological Activity : The methoxy group can also affect the compound’s binding affinity to biological targets, potentially leading to unique biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
49753-42-6 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
InChI Key |
QJNZHIBMALXZSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Origin of Product |
United States |
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